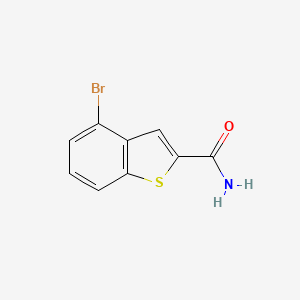

4-溴-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

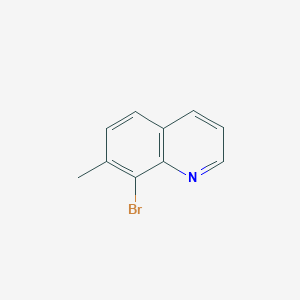

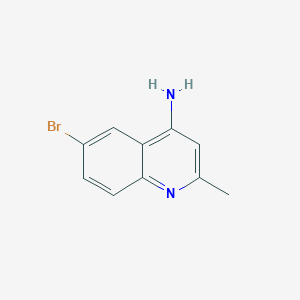

4-Bromo-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene carboxamide derivatives. These compounds have been synthesized and characterized for their potential pharmacological applications, particularly as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), which is a key enzyme in the fatty acid biosynthesis pathway of the malaria-causing parasite Plasmodium falciparum .

Synthesis Analysis

The synthesis of benzothiophene carboxamide derivatives, including 4-bromo variants, involves multistep chemical reactions. For instance, a regioselective synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved through successive direct lithiations and a bromination reaction starting from thiophene . The overall yield of this four-step protocol was reported to be 47%. Although the exact synthesis of 4-bromo-1-benzothiophene-2-carboxamide is not detailed in the provided papers, similar synthetic strategies involving lithiation and bromination may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiophene carboxamide derivatives has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray diffraction . For example, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivative was determined, providing insights into the coordination geometry and bonding interactions . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was established, revealing a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of 4-bromo-1-benzothiophene-2-carboxamide derivatives can be inferred from the synthesis and characterization studies. These compounds can form metal complexes, as demonstrated by the synthesis of Cu(II) and Ni(II) complexes of related 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . Additionally, the formation of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicates the potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene carboxamide derivatives are closely related to their molecular structure. The crystallographic studies provide information on the solid-state properties, such as unit cell dimensions and space groups . The spectroscopic data, including IR and NMR, offer insights into the functional groups present and their chemical environment. The solubility, melting points, and stability of these compounds can be influenced by the presence of bromine and other substituents on the benzothiophene ring.

科学研究应用

1. 抗疟疾应用

4-溴-1-苯并噻吩-2-甲酰胺衍生物在抗疟疾研究中显示出前景。它们已被确定为疟原虫无性血阶段体外和体内的有效抑制剂,特别是损害滋养体的发育。这种抑制作用延长了受感染小鼠的寿命,并预防了共济失调和惊厥等严重症状。因此,这些衍生物具有开发新型抗疟疾药物的潜力 (Banerjee 等,2011), (Banerjee 等,2011).

2. 药物合成

该化合物参与各种药物的合成。例如,它是选择性雌激素受体调节剂雷洛昔芬及其类似物合成的中间体。已经探索了使用 4-溴-1-苯并噻吩-2-甲酰胺制备 2-氨基-1-苯并噻吩的不同方法,以了解它们的药理学意义 (Petrov、Popova 和 Androsov,2015).

3. 抗菌和抗真菌特性

噻吩-3-甲酰胺衍生物,包括与 4-溴-1-苯并噻吩-2-甲酰胺相关的衍生物,已显示出抗菌和抗真菌活性。这些化合物具有独特的结构特征,有助于它们的生物活性,使其成为进一步药物开发的候选者 (Vasu 等,2005), (Vasu 等,2003).

4. 镇痛和抗炎剂

一些溴-苯并噻吩甲酰胺衍生物已被评估其镇痛和抗炎特性。这些衍生物已显示出有效减轻伤害感受和炎症,可能比传统的非甾体抗炎药 (NSAID) 更有效。这种特性归因于它们选择性抑制环氧合酶-2 (COX-2) 和破坏前列腺素-E2 依赖的正反馈 (Pathak 等,2014).

属性

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAQLCCPZXSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541560 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-benzothiophene-2-carboxamide | |

CAS RN |

93103-86-7 |

Source

|

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)